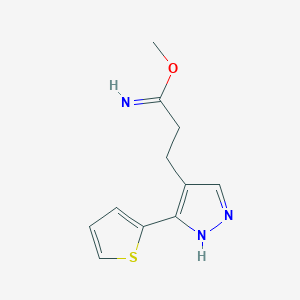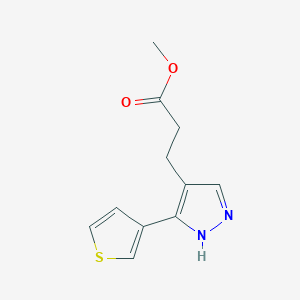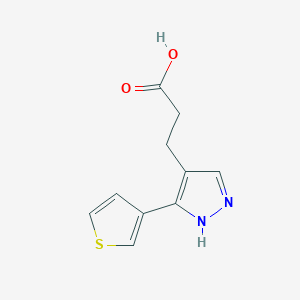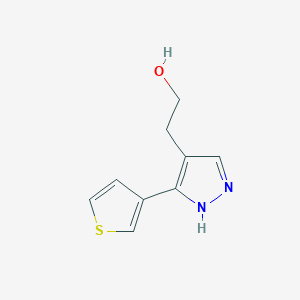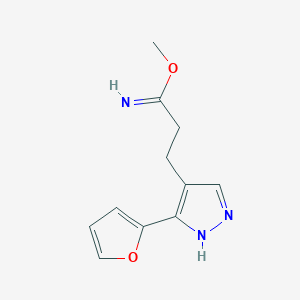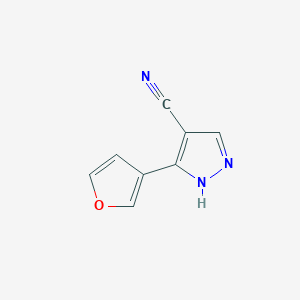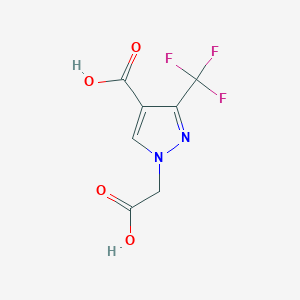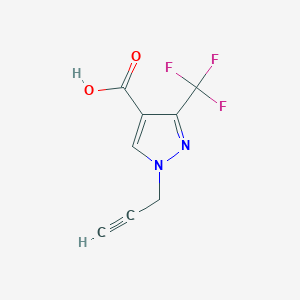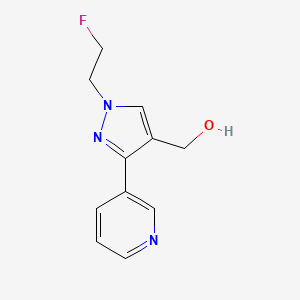![molecular formula C10H6F3N3O B1482580 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1924283-62-4](/img/structure/B1482580.png)
2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Descripción general
Descripción
2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (2,2,2-TFEP) is an organic compound with a unique molecular structure that has been studied extensively in recent years due to its potential applications in various scientific fields. 2,2,2-TFEP has been found to possess a variety of biochemical and physiological effects, and its synthesis method, mechanism of action, and advantages and limitations for lab experiments have been studied in detail.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one has been studied extensively in recent years due to its potential applications in various scientific fields. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. Additionally, this compound has been studied in relation to its potential anticancer activity, as well as its ability to inhibit the growth of certain bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the binding of certain proteins. Additionally, it has been found to interact with certain receptors in the body, which may be responsible for its various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties, as well as the ability to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been studied in relation to its potential anticancer activity and its ability to modulate the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield of the reaction is typically around 80%. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for drug development. However, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one and to explore its potential applications in drug development. Additionally, more research is needed to investigate the effects of this compound on various diseases and disorders, as well as its ability to modulate the activity of certain enzymes. Furthermore, additional studies are needed to explore its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. Finally, further research is needed to investigate the effects of this compound on various cellular processes and its ability to interact with certain receptors in the body.
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(1-pyridin-2-ylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)9(17)7-5-15-16(6-7)8-3-1-2-4-14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUGNMLVQZDUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




